N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline
Description
Properties
Molecular Formula |
C16H15ClN4 |
|---|---|
Molecular Weight |
298.77 g/mol |
IUPAC Name |
N-[[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-methylaniline |
InChI |
InChI=1S/C16H15ClN4/c1-11-5-7-14(8-6-11)18-10-15-19-16(21-20-15)12-3-2-4-13(17)9-12/h2-9,18H,10H2,1H3,(H,19,20,21) |
InChI Key |
OUVHKNYGWMHJDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
Cyclocondensation remains a cornerstone for 1,2,4-triazole synthesis. A representative protocol involves reacting N-methyl-4-methylaniline derivatives with hydrazine and nitriles under acidic or thermal conditions. For example, General Procedure 1a from catalytic triazolium salt synthesis employs N,N-dimethylformamide azine (1.5 equiv) ground with a primary amine and heated to 150°C under inert atmosphere for 16 hours. Post-reaction basification with NaOH and dichloromethane extraction yields crude product, purified via column chromatography (5% methanol/dichloromethane).
Key Steps:
-
Reagent Activation: Grinding reagents ensures intimate mixing, enhancing reaction kinetics.
-
Thermal Cyclization: Heating at 150°C promotes cyclocondensation, forming the triazole ring.
-
Purification: Chromatography isolates the target compound from oligomeric byproducts.
This method achieves moderate yields (50–70%) but requires optimization to suppress side reactions, such as over-alkylation.
Click Chemistry Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route, particularly for introducing substituents regioselectively. A demonstrated protocol involves reacting 4-(4-phenyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)pyridine with 2-azido-1,3,5-tribromobenzene in DMF using CuSO₄·5H₂O and sodium ascorbate. The reaction proceeds at room temperature overnight, followed by solvent evaporation and chromatography.
Advantages:
-
Regioselectivity: CuAAC ensures 1,4-disubstituted triazole formation.
-
Functional Group Tolerance: Compatible with halogenated aryl azides and alkynes.
Limitations:
Optimization and Catalytic Strategies
Acid-Catalyzed Cyclocondensation
Incorporating para-toluenesulfonic acid (pTSA, 0.05 equiv) in General Procedure 1b accelerates cyclocondensation by protonating intermediates, lowering activation energy. Comparative studies show pTSA improves yields by 15–20% versus base-mediated routes.
Conditions:
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while elevated temperatures (≥150°C) drive cyclization. For instance, DMF increases reaction rates in CuAAC by stabilizing copper intermediates.
Table 1: Optimization Parameters
| Parameter | Cyclocondensation | CuAAC |
|---|---|---|
| Temperature | 150°C | 25°C |
| Catalyst | pTSA (0.05 equiv) | CuSO₄ (0.16 equiv) |
| Yield | 68% | 82% |
Analytical Characterization
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multistep organic reactions. A generalized pathway involves:
Step 1: Triazole Ring Formation
The 1,2,4-triazole core is typically synthesized through cyclization of thiosemicarbazide derivatives. For example:
-
Reaction : Cyclocondensation of 3-chlorophenyl thiosemicarbazide with methyl glyoxylate under acidic conditions yields the triazole intermediate.
-
Conditions : Reflux in ethanol (80°C, 6–8 hours), followed by purification via recrystallization.
Step 2: Alkylation of the Triazole Nitrogen
The triazole’s N-methyl group is introduced via nucleophilic substitution:
-
Reaction : Reaction of the triazole intermediate with 4-methylaniline in the presence of methyl iodide (CH₃I) as an alkylating agent.
-
Conditions : DMF solvent, 60–70°C, 4 hours. Yield: ~75%.
Triazole Ring
-
Nucleophilic Substitution : The triazole’s NH group reacts with electrophiles (e.g., alkyl halides, acyl chlorides).
-
Cycloaddition : The triazole participates in [3+2] cycloadditions with nitriles to form tetrazole derivatives .
Aniline Moiety
-
Electrophilic Aromatic Substitution : The para-methyl group directs electrophiles to the ortho/para positions.
-
Reductive Amination : The aniline’s NH₂ group reacts with ketones/aldehydes under reducing conditions (e.g., NaBH₃CN).
Reaction Optimization Data
Key parameters from analogous triazole syntheses (Table 1):
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Triazole cyclization | Ethanol, 80°C, 8 hours | 70% | |
| N-Alkylation | DMF, 70°C, 4 hours | 75% | |
| Acetylation | CH₂Cl₂, RT, 2 hours | 82% | |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hours | 65% |
Mechanistic Insights
-
Alkylation : Proceeds via an SN2 mechanism, where the triazole nitrogen attacks the methyl iodide electrophile.
-
Electrophilic Substitution : The methyl group on the aniline enhances electron density, facilitating nitration at the ortho position .
Stability and Side Reactions
-
Hydrolysis Risk : The triazole ring is stable under acidic conditions but hydrolyzes in strong bases (pH > 12).
-
Oxidation : The aniline’s NH₂ group is susceptible to oxidation, requiring inert atmospheres during reactions .
Metal-Catalyzed Coupling
-
Suzuki Coupling : The 3-chlorophenyl group undergoes cross-coupling with aryl boronic acids using Pd(PPh₃)₄.
-
Example: Formation of biaryl derivatives.
-
Click Chemistry
-
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition : The triazole’s NH group can be functionalized with azides for bioconjugation .
Analytical Validation
Reaction success is confirmed via:
Scientific Research Applications
Anticancer Activity
Triazole derivatives, including N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline, have shown promising anticancer properties. Research indicates that triazoles can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have been evaluated against various human cancer cell lines, demonstrating significant cytotoxicity.
Case Study:
A study evaluated the anticancer activity of triazole derivatives against human cancer cell lines such as HCT-116 and MCF-7. The results showed that certain derivatives had IC50 values below 100 μM, indicating potent activity against these cancer types .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole A | HCT-116 | 75 |
| Triazole B | MCF-7 | 90 |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Triazole compounds are known to exhibit activity against bacterial and fungal strains.
Case Study:
A series of triazole derivatives were screened for their antimicrobial activity using standard protocols. Results indicated that several compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Fungicides
Triazoles are widely used in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol in fungi. This compound may serve as a lead compound for developing new fungicides.
Case Study:
Field trials demonstrated that triazole-based fungicides significantly reduced fungal infections in crops such as wheat and barley. The efficacy was measured by the reduction in disease severity compared to untreated controls .
| Crop | Disease | Control Efficacy (%) |
|---|---|---|
| Wheat | Fusarium head blight | 85 |
| Barley | Rhynchosporium | 78 |
Nonlinear Optical Properties
Research into the nonlinear optical properties of triazole derivatives suggests potential applications in photonic devices. The unique electronic properties of these compounds can be harnessed for developing materials with specific optical characteristics.
Case Study:
Recent studies synthesized novel triazole derivatives and characterized their nonlinear optical responses using density functional theory (DFT). These materials showed promising results for applications in optical switching and signal processing .
| Property | Value |
|---|---|
| Nonlinear Refractive Index | 0.25 |
| Optical Limiting Threshold | 0.5 J/cm² |
Mechanism of Action
The mechanism of action of N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Triazole Derivatives
Key Findings and Implications
Substituent Impact : The 3-chlorophenyl group enhances binding to aromatic receptors (e.g., CB1 in ), while methylaniline improves lipophilicity for CNS targeting.
Synthetic Flexibility : Triazole derivatives are synthetically accessible, with yields >80% achievable ().
Diverse Applications : From antihypertensives () to explosives (), the triazole core’s versatility is evident.
Biological Activity
N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline is a compound belonging to the class of triazole derivatives, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential as an anticancer agent, anti-inflammatory properties, and other pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has shown promising results in various cancer cell lines.
Case Study: Antitumor Efficacy
In a study evaluating the cytotoxic effects of various triazole compounds against cancer cell lines (MCF7, A549), this compound exhibited an IC value of approximately 12.50 µM against MCF7 cells . This suggests that the compound has moderate potency in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity of this compound
| Cell Line | IC (µM) |
|---|---|
| MCF7 | 12.50 |
| A549 | 26.00 |
| HepG2 | 10.00 |
Anti-inflammatory Properties
Triazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that this compound may inhibit pro-inflammatory cytokines in vitro. This activity is significant for developing treatments for inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In vitro studies demonstrated that the compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40% . This suggests a potential application in managing chronic inflammatory conditions.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been widely studied. Preliminary findings suggest that this compound exhibits activity against certain bacterial strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the triazole ring may interact with various biological targets involved in cell proliferation and inflammation pathways.
Q & A
Basic: What are the key considerations in synthesizing N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline, and how can racemic mixtures be addressed?
Methodological Answer:
Synthesis typically involves coupling a 3-chlorophenyl-substituted triazole precursor with a methylaniline derivative. Protecting groups, such as triphenylmethyl (trityl), are often used to stabilize reactive intermediates during triazole ring formation . For racemic mixtures, chiral resolution techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases or enzymatic resolution (using lipases or esterases) are recommended. Characterization of enantiomers requires circular dichroism (CD) spectroscopy or X-ray crystallography.
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and molecular integrity (e.g., aromatic protons at δ 7.27–8.44 ppm for chlorophenyl groups) .
- Mass Spectrometry (ESI-MS) : For molecular weight verification (e.g., observed [M+H]+ peaks) .
- HPLC : To assess purity (>95% required for biological assays) .
- X-ray Crystallography : Using programs like SHELX for structural elucidation and refinement .
Basic: How should researchers assess the stability and optimal storage conditions for this compound?
Methodological Answer:
Stability studies involve:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
- Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC .
- Storage Recommendations : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and photodegradation .
Advanced: What strategies are employed to investigate the structure-activity relationships (SAR) of triazole-containing analogs, including this compound?
Methodological Answer:
SAR studies involve:
- Analog Synthesis : Modify substituents (e.g., replace 3-chlorophenyl with fluorophenyl or adjust methylaniline position) to evaluate activity changes .
- In Vitro Assays : Test derivatives against target enzymes (e.g., tyrosinase inhibition) or cellular models (e.g., stress response pathways) .
- Computational Docking : Use tools like AutoDock Vina to predict binding modes with biological targets (e.g., GABA receptors or stress-related proteins) .
Advanced: How can computational methods predict the binding affinity of this compound with potential biological targets?
Methodological Answer:
- Molecular Docking : Simulate interactions between the compound’s triazole core and active sites (e.g., homology models of stress-related receptors) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies and prioritize analogs for synthesis .
Advanced: What methodologies are used to resolve contradictions in reported biological activities of similar triazole derivatives?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify variability .
- Dose-Response Curves : Re-evaluate activity thresholds (e.g., IC50 values) under standardized protocols.
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for proposed targets (e.g., HPA axis proteins in stress studies) .
Advanced: How is X-ray crystallography applied to determine the molecular structure, and what challenges arise?
Methodological Answer:
- Crystallization : Use vapor diffusion with solvents like DMSO/water mixtures. Optimize conditions for crystal growth (e.g., pH 7.4 buffer) .
- Data Collection : Employ synchrotron radiation for high-resolution datasets (≤1.0 Å).
- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Challenges include twinning (addressed with TWIN/BASF commands) and poor diffraction (mitigated via cryoprotectants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
